2-(5-Fluoro-1-methyl-1H-indol-3-YL)-1-methyl-ethylamine hydrochloride
Overview
Description
“2-(5-Fluoro-1-methyl-1H-indol-3-YL)-1-methyl-ethylamine hydrochloride” is a chemical compound with the molecular formula C11H13FN2•HCl . It has a molecular weight of 228.7 . This compound belongs to the class of organic compounds known as indoles, which are aromatic heterocyclic compounds containing a benzene and a pyrrole ring fused together .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, which is a fused ring system consisting of a benzene ring and a pyrrole ring. The indole ring would be substituted at the 5-position with a fluorine atom and at the 3-position with a methyl-ethylamine group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. As an indole derivative, it would likely be a solid at room temperature . Other properties such as solubility, melting point, and boiling point would depend on the specific substituents and their interactions with the solvent or environment .Scientific Research Applications
Fluorophore Formation in Histochemical Condensation Reactions
Hydrochloric acid catalyzes the formation of fluorophores in the histochemical condensation reaction between gaseous formaldehyde and certain phenylethylamines and indolylethylamines, leading to a fluorescence yield significantly higher than that obtained after standard formaldehyde treatment. This acid-catalyzed reaction exhibits specificity for indolylethylamines and certain phenylethylamines, allowing the distinction between these compounds based on their reactivity in the condensation reaction (Björklund & Stenevi, 1970).
Fluoroalkyl Amino Reagents in Organic Synthesis
Fluoroalkyl amino reagents have been developed for the introduction of the fluoro(trifluoromethoxy)methyl group onto arenes and heterocycles. These reagents, activated by Lewis acid treatment, serve as mono- or dielectrophiles in Vilsmeier-type acylations and the synthesis of fluorinated pyrazoles, crucial for medicinal and agricultural chemistry (Schmitt et al., 2017).
Synthesis of N-Alkylated 4-Fluoro-5-phenylpyrrole-2-carboxylate
The synthesis of β-fluoropyrrole derivatives through a one-pot scheme using primary amines demonstrates the utility of organic fluorine chemistry. This process highlights the formation of fluoropyrroles at ambient temperatures, with yield dependent on the bulkiness of the primary amine used (Kim et al., 2007).
Halogen-substituted Imidazoline Derivatives as Corrosion Inhibitors
Novel imidazoline derivatives have been studied as corrosion inhibitors for mild steel in hydrochloric acid solution. These compounds demonstrate significant inhibitory performance, offering insights into their potential industrial applications (Zhang et al., 2015).
properties
IUPAC Name |
1-(5-fluoro-1-methylindol-3-yl)propan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2.ClH/c1-8(14)5-9-7-15(2)12-4-3-10(13)6-11(9)12;/h3-4,6-8H,5,14H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBDVXMLIWPPIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN(C2=C1C=C(C=C2)F)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Fluoro-1-methyl-1H-indol-3-YL)-1-methyl-ethylamine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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